molecular formula C9H12FNO B13030532 (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

Cat. No.: B13030532
M. Wt: 169.20 g/mol
InChI Key: WGTMOFGBEDUOSH-VIFPVBQESA-N
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Description

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is an organic compound with the chemical formula C9H12FOH. It is a versatile small molecule scaffold used in various scientific research and industrial applications . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of fluorine, affecting its reactivity and applications.

    2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-OL: Another analog with a bromine atom, used in different chemical reactions and studies.

Uniqueness

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

WGTMOFGBEDUOSH-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CO)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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